(2-Bromo-1-chloroethyl)benzene
Overview
Description
Benzene, (2-bromo-1-chloroethyl)- is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene where a bromine and a chlorine atom are attached to an ethyl group, which is then bonded to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, (2-bromo-1-chloroethyl)- can be synthesized through the halogenation of ethylbenzene. The process involves the addition of bromine and chlorine to the ethyl group attached to the benzene ring. The reaction typically requires a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of Benzene, (2-bromo-1-chloroethyl)- involves the controlled halogenation of ethylbenzene using bromine and chlorine gases. The reaction is carried out in a reactor vessel under controlled temperature and pressure conditions to ensure the selective addition of halogens to the ethyl group.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-bromo-1-chloroethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form ethylbenzene or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution: Products include phenyl derivatives where the bromine or chlorine atom is replaced by other functional groups.
Oxidation: Products include benzoic acid or other oxidized derivatives.
Reduction: Products include ethylbenzene or other reduced forms of the compound.
Scientific Research Applications
Benzene, (2-bromo-1-chloroethyl)- is used in various scientific research applications, including:
Biology: The compound is used in biochemical studies to understand the interactions of halogenated organic compounds with biological systems.
Medicine: It is investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, (2-bromo-1-chloroethyl)- involves its interaction with nucleophiles or electrophiles, leading to the formation of various intermediates and products. The molecular targets include the aromatic ring and the halogenated ethyl group, which undergo substitution or addition reactions . The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-bromoethyl)-: Similar structure but lacks the chlorine atom.
Benzene, (2-chloroethyl)-: Similar structure but lacks the bromine atom.
Benzene, (2-iodo-1-chloroethyl)-: Similar structure but contains an iodine atom instead of bromine.
Uniqueness
Benzene, (2-bromo-1-chloroethyl)- is unique due to the presence of both bromine and chlorine atoms on the ethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This dual halogenation allows for a wider range of chemical transformations and applications in research and industry .
Properties
IUPAC Name |
(2-bromo-1-chloroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVRUOXFQXFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288323 | |
Record name | (2-bromo-1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-78-2 | |
Record name | Benzene, (2-bromo-1-chloroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6622-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 55279 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55279 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-bromo-1-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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